![molecular formula C8H9IO3 B1354997 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol CAS No. 37987-21-6](/img/structure/B1354997.png)
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
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Description
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as iodoresorcinol, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been found to have a variety of applications, including as a reagent in organic synthesis, as a radiolabeled tracer in biomedical imaging, and as a potential therapeutic agent for various diseases. In
Scientific Research Applications
1. Antioxidant and Biological Activities
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, as a derivative of methoxyphenol, exhibits significant antioxidative properties. Methoxyphenols are known to form strong inter- and intramolecular hydrogen bonds in condensed matter, which contribute to their antioxidant capabilities. These properties make them relevant in the study of antioxidants and biologically active molecules (Varfolomeev et al., 2010). Additionally, derivatives of methoxyphenol, like 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, have shown potential in biological activities, such as antiproliferative effects on human uterine carcinoma cells, making them interesting for experimental cancer treatments (Mastelić et al., 2008).
2. Role in Hydrogen-Bonded Assemblies
The ability of methoxyphenol derivatives to form hydrogen-bonded assemblies is of interest in the field of molecular chemistry. Studies on various derivatives, including 2,6-bis(hydroxymethyl)-4-methoxyphenol, reveal the formation of centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups. These structural properties are significant for understanding molecular interactions and designing new materials (Masci & Thuéry, 2002).
3. Synthesis and Application in Polymer Chemistry
The synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and its derivatives is key in polymer chemistry. These compounds are used in the production of aromatic aliphatic polyesters and polyurethanes, contributing to sustainable polymer chemistry due to their biobased nature. The thermal properties of the resulting polymers, such as glass transition temperatures, are influenced by the structural characteristics of these phenol derivatives (Zhao et al., 2020).
4. Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol play a role in methods such as chromatography and spectroscopy. These compounds are employed as monomer inhibitors, antioxidants, and stabilizers in various industrial applications, indicating their importance in analytical methods and industrial processing (Jang & Kim, 2005).
5. Environmental and Atmospheric Chemistry
Methoxyphenols, including 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, are relevant in environmental and atmospheric chemistry. They are produced from the pyrolysis of wood lignin and play a role in biomass burning emissions. Understanding their reactivity with atmospheric radicals contributes to the study of secondary organic aerosol formation and atmospheric pollutant dynamics (Lauraguais et al., 2014).
properties
IUPAC Name |
4-(hydroxymethyl)-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQRUTNMNAZIAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569519 |
Source
|
Record name | 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol | |
CAS RN |
37987-21-6 |
Source
|
Record name | 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)-2-iodo-6-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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